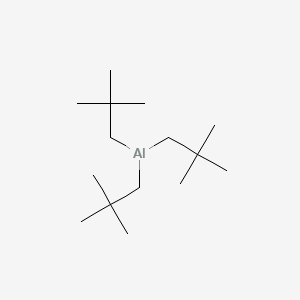
Cyclopropanecarboxamide, 1-cyano-2,2-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyano-2,2-dimethylcyclopropanecarboxamide is a chemical compound with the molecular formula C7H10N2O. It is a derivative of cyclopropane, characterized by the presence of a cyano group (-CN) and a carboxamide group (-CONH2) attached to the cyclopropane ring. This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyano-2,2-dimethylcyclopropanecarboxamide can be synthesized through the bioconversion of 2,2-dimethylcyclopropanecarbonitrile. This process involves the use of Rhodococcus boritolerans FW815, which displays strong hydratase activity, converting the nitrile group to an amide group in a distilled water system . The optimal conditions for this bioconversion include a temperature range of 38-42°C and a pH of 7.0 .
Industrial Production Methods: The industrial production of 1-Cyano-2,2-dimethylcyclopropanecarboxamide typically involves the use of biocatalysts to ensure high efficiency and selectivity. The process is carried out in non-buffered distilled water systems, which are comparable to pH 7.0 phosphate buffer systems in terms of activity and reusability .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyano-2,2-dimethylcyclopropanecarboxamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form 2,2-dimethylcyclopropanecarboxylic acid.
Oxidation and Reduction:
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of water or aqueous solutions under mild conditions.
Oxidation and Reduction: Specific reagents and conditions for these reactions are not extensively covered in the literature.
Major Products:
Hydrolysis Product: 2,2-dimethylcyclopropanecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-Cyano-2,2-dimethylcyclopropanecarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Industry: Utilized in the production of chiral building blocks for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Cyano-2,2-dimethylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and carboxamide groups play crucial roles in its reactivity and interactions with biological molecules. detailed studies on its molecular targets and pathways are limited.
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethylcyclopropanecarbonitrile: A precursor in the synthesis of 1-Cyano-2,2-dimethylcyclopropanecarboxamide.
2,2-Dimethylcyclopropanecarboxylic Acid: A hydrolysis product of 1-Cyano-2,2-dimethylcyclopropanecarboxamide.
Uniqueness: 1-Cyano-2,
Eigenschaften
Molekularformel |
C7H10N2O |
|---|---|
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
1-cyano-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C7H10N2O/c1-6(2)3-7(6,4-8)5(9)10/h3H2,1-2H3,(H2,9,10) |
InChI-Schlüssel |
JFFWTAADCYOJNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1(C#N)C(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-(4-bromophenyl)-6-chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B13831436.png)


![methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-1-(2-methyl-3-phenylphenyl)cyclopropane-1-carboxylate](/img/structure/B13831457.png)


